molecular formula C25H28N4O B14975249 N-(4-isopropylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide

N-(4-isopropylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B14975249
M. Wt: 400.5 g/mol
InChI Key: FRDHXSQCUBTAGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Phenylpyridazin-3-yl)-N-[4-(propan-2-yl)phenyl]piperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a phenylpyridazine moiety and an isopropylphenyl group, making it a unique structure for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-phenylpyridazin-3-yl)-N-[4-(propan-2-yl)phenyl]piperidine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include 6-phenylpyridazine and 4-(propan-2-yl)phenylpiperidine. The key steps in the synthesis may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution Reactions: Introducing the phenylpyridazine and isopropylphenyl groups onto the piperidine ring through nucleophilic substitution or coupling reactions.

    Amidation: The final step often involves the formation of the carboxamide group through amidation reactions using reagents like carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(6-Phenylpyridazin-3-yl)-N-[4-(propan-2-yl)phenyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-phenylpyridazin-3-yl)-N-[4-(propan-2-yl)phenyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Phenylpyridazin-3-yl)piperidine-4-carboxylic acid
  • 4-(6-Aminopyridin-3-yl)piperidine-1-carboxylate

Uniqueness

1-(6-Phenylpyridazin-3-yl)-N-[4-(propan-2-yl)phenyl]piperidine-3-carboxamide is unique due to its specific substitution pattern and the combination of functional groups. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C25H28N4O

Molecular Weight

400.5 g/mol

IUPAC Name

1-(6-phenylpyridazin-3-yl)-N-(4-propan-2-ylphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C25H28N4O/c1-18(2)19-10-12-22(13-11-19)26-25(30)21-9-6-16-29(17-21)24-15-14-23(27-28-24)20-7-4-3-5-8-20/h3-5,7-8,10-15,18,21H,6,9,16-17H2,1-2H3,(H,26,30)

InChI Key

FRDHXSQCUBTAGL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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